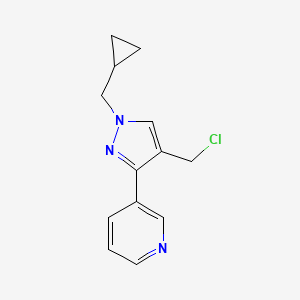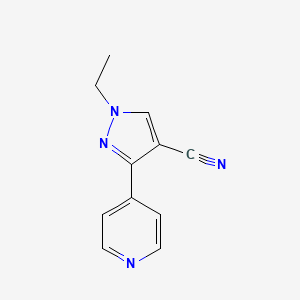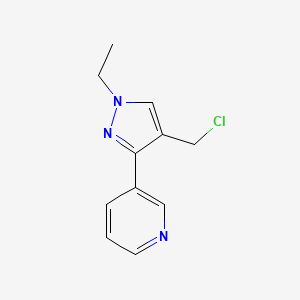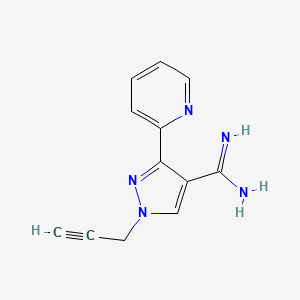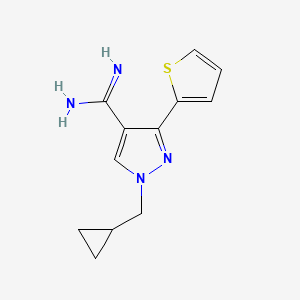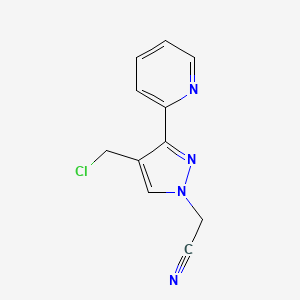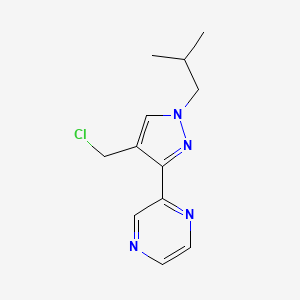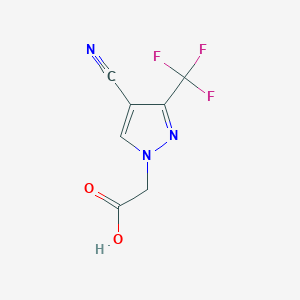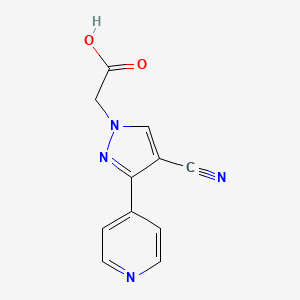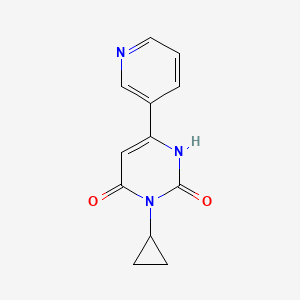
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3CP-6P-THP, is a heterocyclic compound with a variety of medicinal applications. It is a cyclopropyl-substituted pyridine derivative, which has been studied for its potential to act as a therapeutic agent. 3CP-6P-THP has been shown to have various biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
This compound has shown potential in the modulation of protein kinases like CDK5, GSK-3, CLK1, CK1, and DYRK1A, which are involved in Alzheimer’s disease . By inhibiting these kinases, researchers can develop novel multi-target inhibitors that could slow down or halt the progression of Alzheimer’s.
Cancer Treatment
The compound’s structure is conducive to the synthesis of heterocyclic inhibitors that target monocarboxylate transporters like MCT1 and MCT4 . These transporters are crucial for the metabolism of cancer cells, and their inhibition can disrupt tumor growth and survival.
Synthesis of Bioactive Molecules
The compound serves as a key intermediate in the multigram-scale synthesis of bioactive molecules . These molecules, particularly those with a thiazole ring, have shown a range of biological properties and can be used to create drugs with specific pharmacological effects.
Metabolic Studies
In metabolic research, especially concerning the Warburg effect in cancer cells, this compound could be used to study the metabolic pathways and the role of glycolysis in tumor cells .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-pyridin-3-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-6-10(8-2-1-5-13-7-8)14-12(17)15(11)9-3-4-9/h1-2,5-7,9H,3-4H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPYQHXJOZERRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



